molecular formula C8H7F3N2O B13503578 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine

Cat. No.: B13503578
M. Wt: 204.15 g/mol
InChI Key: HRGNAWCAUXEGQY-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a furo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may block receptors such as CSF-IR, preventing the attachment of proteins like macrophage colony-stimulating factor (M-CSF). This inhibition can reduce the accumulation of immune cells in tissues, thereby mitigating disease symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is unique due to its furo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-2,6H,3,12H2

InChI Key

HRGNAWCAUXEGQY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)N=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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